

In-Depth Technical Guide: 6-Hydroxy-7-methoxydihydrologustilide Spectroscopic Data

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Compound of Interest

Compound Name: 6-Hydroxy-7-methoxydihydrologustilide

Cat. No.: B15091978

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for **6-Hydroxy-7-methoxydihydrologustilide**, a naturally occurring phthalide with potential therapeutic applications. The information presented is intended to support research and development efforts in pharmacology and medicinal chemistry.

Spectroscopic Data

The structural elucidation of **6-Hydroxy-7-methoxydihydrologustilide**, isolated from the rhizome of *Cnidium officinale*, was established through comprehensive spectroscopic analysis. The following tables summarize the ^1H NMR, ^{13}C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) data for the (\pm)-(3E)-trans isomer of the compound.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
4	2.30	m	
5	2.23	m	
6	4.48	m	
7	4.02	d	3.2
8	2.90	m	7.2
9	5.28	t	
10	2.15	m	
11	1.48	m	7.2
12	0.95	t	
7-OCH ₃	3.45	s	

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Position	Chemical Shift (δ) ppm
1	168.5
3	148.7
3a	125.4
4	22.1
5	28.3
6	76.5
7	88.7
7a	151.2
8	45.6
9	154.2
10	29.7
11	22.5
12	13.8
7-OCH ₃	58.1

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) Data

Ion	Calculated m/z	Found m/z
[M] ⁺	250.1205	250.1201

Experimental Protocols

The following protocols outline the methodologies used for the isolation and spectroscopic analysis of **6-Hydroxy-7-methoxydihydroligustilide**.

Isolation of (±)-(3E)-trans-6-Hydroxy-7-methoxydihydroligustilide

The dried rhizomes of *Cnidium officinale* were extracted with methanol. The resulting extract was then suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), ethyl acetate, and n-butanol. The CHCl₃-soluble fraction was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to yield several fractions. Further purification of one of the fractions by preparative HPLC with a gradient of methanol in water containing 0.1% trifluoroacetic acid afforded pure (±)-(3E)-trans-**6-Hydroxy-7-methoxydihydroligustilide**.

NMR Spectroscopy

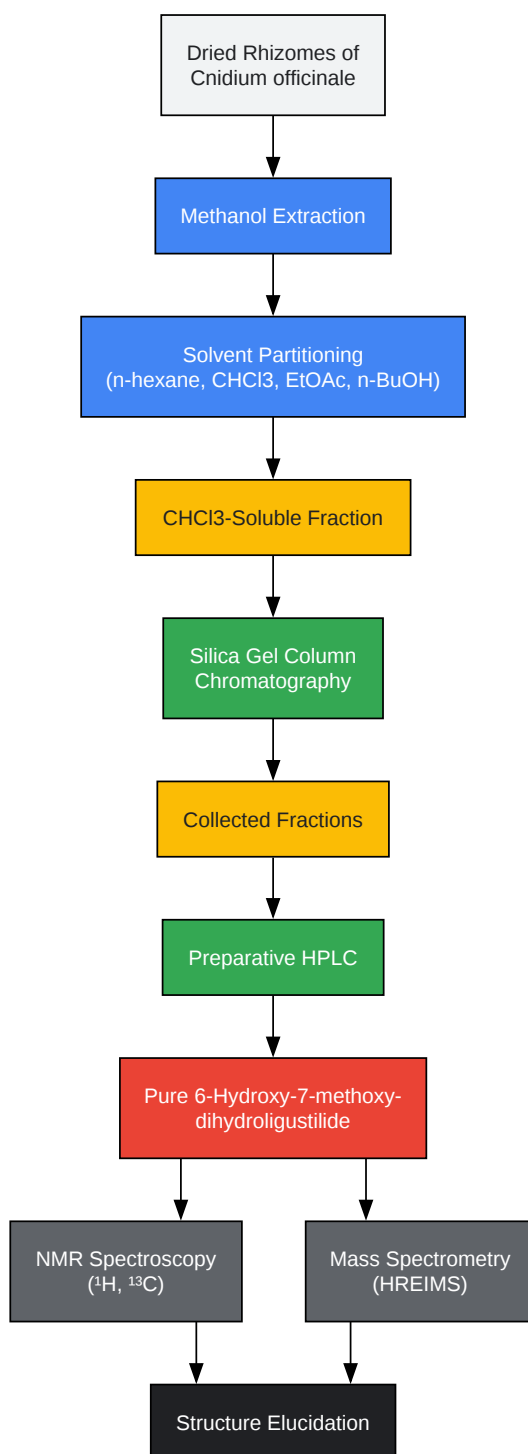
¹H and ¹³C NMR spectra were recorded on a JEOL JNM-ECP 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃: δH 7.26, δC 77.16).

Mass Spectrometry

High-resolution electrospray ionization mass spectra (HREIMS) were obtained using a JEOL JMS-700 mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **6-Hydroxy-7-methoxydihydroligustilide**.



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Caption: Isolation and identification workflow.

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